2-Pentyl p-toluenesulfonate

Physical organic chemistry Solvolysis kinetics Carbocation rearrangement

2-Pentyl p-toluenesulfonate (CAS 3813-69-2), systematically named pentan-2-yl 4-methylbenzene-1-sulfonate, is a secondary alkyl sulfonate ester with molecular formula C₁₂H₁₈O₃S and molecular weight 242.34 g·mol⁻¹. The compound is synthesized via tosylation of 2-pentanol using p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base, yielding a colorless oil with retention of stereochemistry at the carbinol carbon.

Molecular Formula C12H18O3S
Molecular Weight 242.34 g/mol
CAS No. 3813-69-2
Cat. No. B3052049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl p-toluenesulfonate
CAS3813-69-2
Molecular FormulaC12H18O3S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H18O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3
InChIKeyHQSHAZLGVDYADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl p-Toluenesulfonate (CAS 3813-69-2): Secondary Tosylate for Stereodefined SN2 and Mechanistic Studies


2-Pentyl p-toluenesulfonate (CAS 3813-69-2), systematically named pentan-2-yl 4-methylbenzene-1-sulfonate, is a secondary alkyl sulfonate ester with molecular formula C₁₂H₁₈O₃S and molecular weight 242.34 g·mol⁻¹ . The compound is synthesized via tosylation of 2-pentanol using p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base, yielding a colorless oil with retention of stereochemistry at the carbinol carbon [1]. As a secondary tosylate, it serves as an activated electrophile in nucleophilic substitution (SN2) and elimination (E2) reactions, where the p-toluenesulfonate anion (pKa of conjugate acid ≈ −2.8) functions as an excellent leaving group [2]. The compound is distinguished from its straight-chain isomer (n-pentyl p-toluenesulfonate, CAS 4450-76-4) by the position of the sulfonate ester at the secondary C-2 carbon, which imparts distinct reactivity, stereochemical, and physicochemical profiles relevant to synthetic route design and mechanistic investigation .

Why 2-Pentyl p-Toluenesulfonate Cannot Be Interchanged with Linear or Positional Isomeric Tosylates in Research Procurement


Although alkyl p-toluenesulfonates share the same sulfonate leaving group, the position of ester attachment on the alkyl chain fundamentally alters reactivity, stereochemical outcome, and physical properties. 2-Pentyl p-toluenesulfonate bears the leaving group at a secondary chiral carbon, whereas its straight-chain isomer n-pentyl tosylate (CAS 4450-76-4) carries it at a primary carbon: these two constitutional isomers exhibit measurably different boiling points (343.9 °C vs. 349.9 °C) and flash points (161.8 °C vs. 165.4 °C) [1]. More critically, secondary tosylates display alkyl-chain-length-dependent racemisation and 1,2-hydride transfer behavior under solvolytic conditions that linear primary tosylates do not undergo [2]. In elimination reactions, the product olefin trans/cis ratios diverge systematically between 2-alkyl and 3-alkyl tosylate isomers under identical base/solvent conditions [3]. These differences mean that substituting one pentyl tosylate isomer for another will alter reaction rates, product distributions, and stereochemical fidelity—making verified procurement of the specific CAS registry number essential for reproducible research outcomes.

Quantitative Differential Evidence for 2-Pentyl p-Toluenesulfonate: Head-to-Head Comparisons with Structural Analogs


Solvolysis Rate and 1,2-Hydride Transfer Propensity: 2-Pentyl Tosylate vs. 3-Pentyl, 2-Butyl, and 2-Octyl Tosylates

In a direct comparative study, Li and Williams (2016) measured the solvolysis rates of four secondary tosylates in 50% aqueous trifluoroethanol (TFE) at 30 °C using stereochemical and isotopic labeling [1]. 2-Pentyl tosylate solvolyses at ~1 × 10⁻⁵ s⁻¹, a rate essentially identical to 2-butyl tosylate (~1 × 10⁻⁵ s⁻¹) and 2-octyl tosylate (~1 × 10⁻⁵ s⁻¹). However, a critical differentiation emerges in rearrangement behavior: competing rearrangement of 3-pentyl tosylate to 2-pentyl tosylate was observed during solvolysis via 1,2-hydride transfer. The rate of this hydride transfer is sufficient to account for the difference in racemisation rates between 2-butyl tosylate (~4.6 × 10⁻⁷ s⁻¹) and 2-octyl tosylate (no significant racemisation observed). This places 2-pentyl tosylate at a mechanistically informative boundary: it is the shortest-chain secondary tosylate for which 1,2-hydride transfer from a 3-alkyl isomer becomes kinetically competitive [1].

Physical organic chemistry Solvolysis kinetics Carbocation rearrangement

Boiling Point and Flash Point Differentiation: 2-Pentyl Tosylate vs. n-Pentyl Tosylate

The secondary 2-pentyl isomer exhibits consistently lower boiling point and flash point than its straight-chain primary isomer n-pentyl p-toluenesulfonate (CAS 4450-76-4). Data from authoritative chemical databases show that 2-pentyl p-toluenesulfonate has a boiling point of 343.9 °C at 760 mmHg and a flash point of 161.8 °C , while n-pentyl p-toluenesulfonate has a boiling point of 349.9 °C at 760 mmHg and a flash point of 165.4 °C [1]. The ~6.0 °C boiling point depression is consistent with the reduced van der Waals contact area in the branched secondary isomer relative to the extended linear chain. The density also differs: ~1.10 g·cm⁻³ for 2-pentyl tosylate vs. 1.102 g·cm⁻³ for n-pentyl tosylate [1].

Physicochemical properties Distillation Process safety

Elimination Product Distribution: trans/cis Olefin Ratios from 2-Pentyl vs. 3-Pentyl Tosylate

Feit and Saunders (1970) systematically compared olefin product proportions from E2 and E1 elimination reactions of 2-pentyl tosylate and its positional isomer 3-pentyl tosylate using potassium alkoxide bases in alcohol solvents [1]. The study established that trans/cis olefin ratios run consistently higher when the reactant is the 3-alkyl tosylate rather than the isomeric 2-alkyl tosylate across all base/solvent combinations tested. Additionally, the trans/cis ratios for 2-olefin products decrease in the order n-butoxide > sec-butoxide > t-butoxide, falling below unity with t-butoxide for 2-pentyl tosylate [1]. This systematic divergence arises because the 2-alkyl tosylate places the leaving group adjacent to a methylene group, whereas the 3-alkyl isomer places it between two methylene groups, altering the steric environment of the E2 transition state. The proportion of the less-substituted (Hofmann-rule) olefin increases with increasingly bulky alkoxide bases for both isomers, but the absolute trans/cis ratios remain distinguishable [1].

Elimination reactions E2 mechanism Stereoelectronic effects

Electronic Profile of the Tosylate Leaving Group vs. Mesylate and Triflate: Hammett and Taft Substituent Constants

Stang and Anderson (1976) determined the Hammett σₚ and Taft σ₁ substituent constants for the three most common sulfonate ester leaving groups: mesylate (−OMs), tosylate (−OTs), and triflate (−OTf) [1]. The Hammett σₚ value for the tosylate group is +0.29, which lies between mesylate (+0.33) and triflate (+0.47). The Taft σ₁ (inductive) values follow the same trend: mesylate (+0.61), tosylate (+0.54), and triflate (+0.84) [1]. These constants quantify the electron-withdrawing power of each sulfonate group: triflate is the most electron-withdrawing (strongest leaving group), while tosylate is slightly less inductively withdrawing than mesylate but has comparable overall leaving group ability due to the aryl ring's polarizability. When these substituent constants are applied to 2-pentyl p-toluenesulfonate, they predict SN1 solvolysis reactivity intermediate between the corresponding mesylate and triflate esters under identical conditions [1].

Physical organic chemistry Leaving group ability Linear free-energy relationships

Hydrolysis Rate Ratio of Tosylate vs. Mesylate Esters: Solvent-Dependent Reactivity Crossover

Bentley and Bowen (1978) determined rate constants for hydrolysis of secondary alkyl sulfonates and evaluated tosylate/mesylate rate ratios (k_ROTs/k_ROMe) across different solvent systems [1]. The rate ratios were found to range from approximately 0.8 in 50% v/v ethanol–water to 2.1 in pure water, representing a reactivity crossover: in ethanol-rich media, mesylates hydrolyze faster than tosylates; in pure water, tosylates hydrolyze approximately twice as fast as mesylates [1]. Pentan-2-yl (i.e., 2-pentyl) substrates were included in the unbranched secondary alkyl series that gave a good correlation with ∑σ* (slope = −4.03) [1]. This solvent-dependent inversion of relative reactivity is a distinguishing feature of the tosylate vs. mesylate leaving group pair and does not depend markedly on the nature of the secondary alkyl group, making it a general class property applicable to 2-pentyl p-toluenesulfonate [1].

Hydrolysis kinetics Solvent effects Nucleophilic substitution

Procurement-Driven Application Scenarios for 2-Pentyl p-Toluenesulfonate (CAS 3813-69-2)


Stereospecific SN2 Displacement with Configurational Inversion

In synthetic sequences requiring stereochemical inversion at a secondary alcohol center, 2-pentyl p-toluenesulfonate provides a pre-activated electrophile with defined chirality at C-2. Because tosylation of (R)- or (S)-2-pentanol proceeds with retention of configuration at the C–O bond (the oxygen attacks the sulfur of TsCl, leaving the C–O bond intact), the resulting tosylate preserves the enantiomeric purity of the starting alcohol [1]. Subsequent SN2 displacement with a nucleophile (e.g., iodide, azide, thiolate) proceeds with clean inversion, enabling a two-step stereochemical flip without racemisation. This is superior to direct activation of the alcohol under Mitsunobu or Appel conditions, which often introduce byproducts requiring chromatographic removal. The intermediate tosylate electron-withdrawing profile (Hammett σₚ = +0.29) is sufficient for displacement by moderate nucleophiles while avoiding the hydrolytic instability of the corresponding triflate [2].

Mechanistic Investigation of 1,2-Hydride Transfer in Secondary Carbocation Intermediates

2-Pentyl tosylate is the minimal carbon-chain secondary tosylate for which 1,2-hydride transfer from the isomeric 3-pentyl tosylate becomes kinetically observable during solvolysis [3]. In 50% aqueous TFE at 30 °C, the competing rearrangement of 3-pentyl tosylate to 2-pentyl tosylate proceeds at a rate that accounts for the differential racemisation behavior between 2-butyl tosylate (racemisation rate ~4.6 × 10⁻⁷ s⁻¹) and 2-octyl tosylate (no significant racemisation) [3]. This positions 2-pentyl tosylate as a mechanistically informative substrate for physical organic chemists investigating the interplay between ion-pair return, solvent pre-organization, and 1,2-hydride migration in secondary carbenium ion chemistry, using stereochemical and ¹⁸O isotopic labeling protocols [3].

Structure-Reactivity Studies of E2 Eliminations with Tunable Base/Solvent Systems

For systematic investigations of E2 elimination stereoelectronic effects, 2-pentyl tosylate provides a well-characterized substrate whose product olefin distribution (trans/cis-2-pentene ratio and Hofmann/Saytzeff orientation) has been mapped across a matrix of base/solvent combinations [4]. The trans/cis ratio falls below unity when t-butoxide/t-butyl alcohol is used as the base/solvent system—a signature feature of the steric environment in 2-alkyl tosylate E2 transition states [4]. This makes 2-pentyl tosylate a valuable reference substrate for calibrating new base/solvent systems or for benchmarking computational models of E2 transition-state geometry against experimentally determined product ratios.

Analytical Reference Standard for Sulfonate Ester Genotoxic Impurity (GTI) Detection Methods

Short-chain alkyl p-toluenesulfonates are classified as potentially genotoxic impurities (PGIs) in pharmaceutical active ingredients, where they can form as trace byproducts during salt formation or esterification with p-toluenesulfonic acid [5]. 2-Pentyl p-toluenesulfonate, as a mid-chain secondary alkyl tosylate, can serve as a retention-time marker and method development standard in GC-MS/MS or LC-MS/MS assays targeting sulfonate ester PGIs. Its distinct boiling point (343.9 °C) and chromatographic behavior relative to methyl, ethyl, and isopropyl p-toluenesulfonates [5] provide a bracketing reference for methods validated across the linear range of short- to medium-chain alkyl tosylates. Its use as a reference standard is supported by the established analytical framework for p-toluenesulfonate alkyl ester determination in drug substances [5].

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